molecular formula C11H7ClN2O2S B13659348 4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile

4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile

Cat. No.: B13659348
M. Wt: 266.70 g/mol
InChI Key: SUUYBDJNTDOZOF-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile typically involves multiple steps. One common method starts with the chlorination of quinoline to introduce the chlorine atom at the 4-position. This is followed by the introduction of the methylsulfonyl group at the 6-position through a sulfonation reaction. Finally, the carbonitrile group is introduced at the 3-position using a cyanation reaction. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the methylsulfonyl and carbonitrile groups.

    6-Methylsulfonylquinoline: Lacks the chlorine and carbonitrile groups.

    Quinoline-3-carbonitrile: Lacks the chlorine and methylsulfonyl groups.

Uniqueness

4-Chloro-6-(methylsulfonyl)quinoline-3-carbonitrile is unique due to the presence of all three functional groups (chlorine, methylsulfonyl, and carbonitrile) on the quinoline ring

Properties

Molecular Formula

C11H7ClN2O2S

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-6-methylsulfonylquinoline-3-carbonitrile

InChI

InChI=1S/C11H7ClN2O2S/c1-17(15,16)8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3

InChI Key

SUUYBDJNTDOZOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl

Origin of Product

United States

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